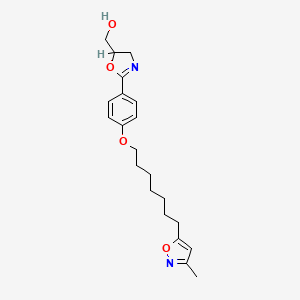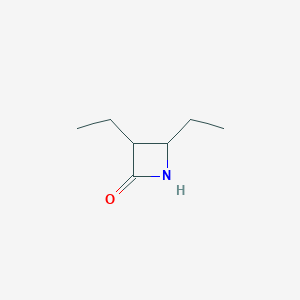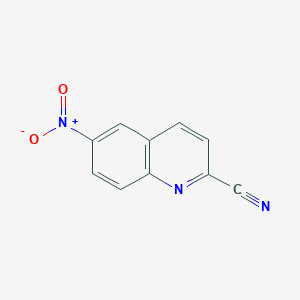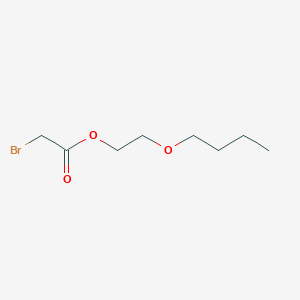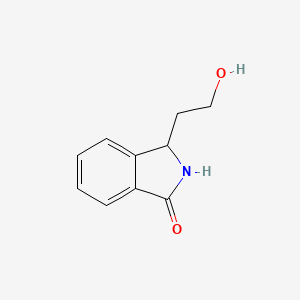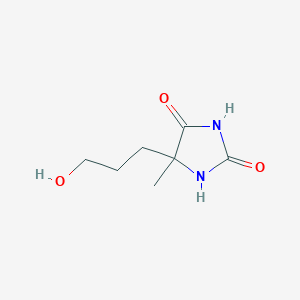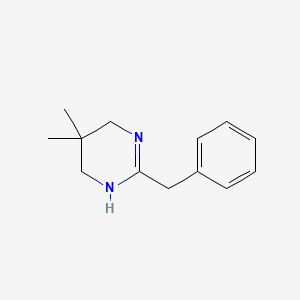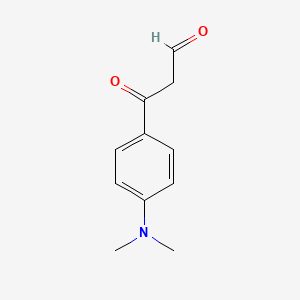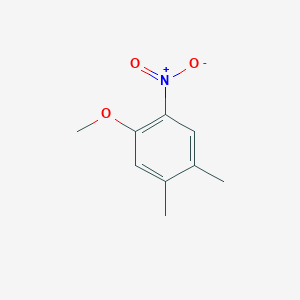
1-Methoxy-4,5-dimethyl-2-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methoxy-4,5-dimethyl-2-nitrobenzene is an organic compound with the molecular formula C9H11NO3 It belongs to the class of nitroanisoles, which are characterized by the presence of a nitro group (-NO2) attached to an anisole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methoxy-4,5-dimethyl-2-nitrobenzene typically involves the nitration of 4,5-dimethylanisole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:
[ \text{C9H12O} + \text{HNO3} \rightarrow \text{C9H11NO3} + \text{H2O} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow nitration processes to ensure consistent quality and yield. The use of advanced reactors and precise control of reaction parameters are crucial to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methoxy-4,5-dimethyl-2-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The methoxy group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation: The methyl groups can be oxidized to carboxylic acids under strong oxidative conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products:
Reduction: 4,5-Dimethyl-2-aminoanisole.
Substitution: Various substituted anisoles depending on the nucleophile used.
Oxidation: 4,5-Dimethyl-2-nitrobenzoic acid.
Aplicaciones Científicas De Investigación
1-Methoxy-4,5-dimethyl-2-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving nitroaromatic compounds and their biological effects.
Medicine: Research into potential pharmaceutical applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Methoxy-4,5-dimethyl-2-nitrobenzene involves its interaction with various molecular targets. The nitro group is highly reactive and can undergo reduction to form reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects. The exact pathways and molecular targets depend on the specific context of its use.
Comparación Con Compuestos Similares
2,4-Dinitroanisole: Another nitroanisole with two nitro groups, used in military applications as an insensitive munition.
4-Nitroanisole: A simpler nitroanisole with one nitro group, used in organic synthesis.
Comparison: 1-Methoxy-4,5-dimethyl-2-nitrobenzene is unique due to the presence of two methyl groups, which influence its chemical reactivity and physical properties. Compared to 2,4-Dinitroanisole, it is less sensitive and has different applications. Compared to 4-Nitroanisole, it has additional steric hindrance and electronic effects due to the methyl groups, affecting its reactivity in substitution reactions.
Propiedades
Número CAS |
18087-11-1 |
|---|---|
Fórmula molecular |
C9H11NO3 |
Peso molecular |
181.19 g/mol |
Nombre IUPAC |
1-methoxy-4,5-dimethyl-2-nitrobenzene |
InChI |
InChI=1S/C9H11NO3/c1-6-4-8(10(11)12)9(13-3)5-7(6)2/h4-5H,1-3H3 |
Clave InChI |
LPPBGAJFLLJXIR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1C)OC)[N+](=O)[O-] |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

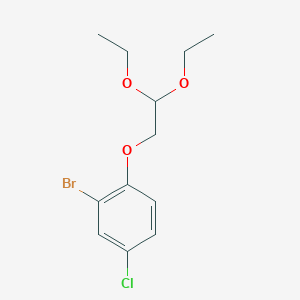
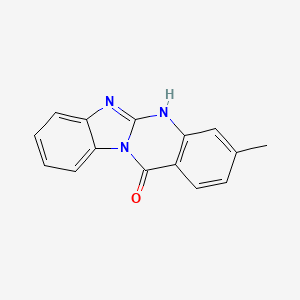
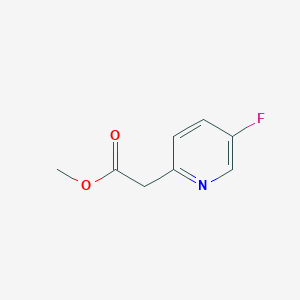
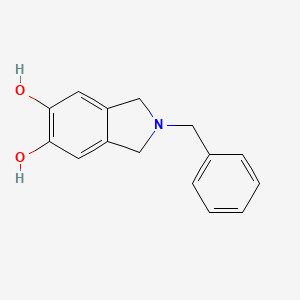
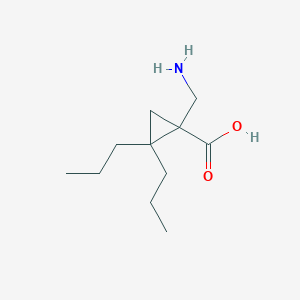
![4-[1-(3-chlorophenyl)-6-hydroxy-1H-indazol-3-yl]benzene-1,3-diol](/img/structure/B8681408.png)
